molecular formula C22H25ClF6N2O2 B11513419 N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide

Cat. No.: B11513419
M. Wt: 498.9 g/mol
InChI Key: OJHSLZFFOHJDNT-UHFFFAOYSA-N
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Description

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide is a complex organic compound characterized by its unique adamantane and hexafluoropropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with ethylamine to form the intermediate. This intermediate is further reacted with hexafluoropropane and 4-chlorobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including viral infections and cancer.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide involves its interaction with specific molecular targets within cells. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the hexafluoropropane group contributes to its stability and reactivity. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1-trifluoropropan-2-YL)-4-chlorobenzamide
  • N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-bromobenzamide

Uniqueness

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide is unique due to its combination of adamantane and hexafluoropropane groups, which confer distinct physicochemical properties. These features make it particularly valuable for applications requiring high stability and membrane permeability .

Properties

Molecular Formula

C22H25ClF6N2O2

Molecular Weight

498.9 g/mol

IUPAC Name

N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C22H25ClF6N2O2/c23-17-3-1-16(2-4-17)18(32)31-20(21(24,25)26,22(27,28)29)30-5-6-33-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15,30H,5-12H2,(H,31,32)

InChI Key

OJHSLZFFOHJDNT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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